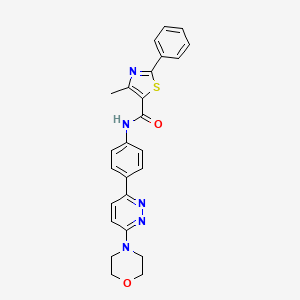
4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide
Descripción general
Descripción
4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide, also known as MPT0G211, is a novel small molecule inhibitor that has been recently synthesized and investigated for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This compound blocks the activation of these pathways by targeting specific proteins, such as Akt, mTOR, and IKKβ, which are involved in cell survival, proliferation, and inflammation. By inhibiting these pathways, this compound induces apoptosis, reduces cell proliferation, and suppresses inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, this compound induces apoptosis, reduces cell proliferation, and suppresses tumor growth. In Alzheimer's disease models, this compound reduces amyloid beta-induced neurotoxicity and improves cognitive function. In diabetes models, this compound enhances insulin sensitivity and glucose uptake in adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide in lab experiments is its specificity and potency in inhibiting various signaling pathways. This compound has been shown to have a higher selectivity and potency than other inhibitors, such as LY294002 and SB203580. However, one of the limitations of using this compound is its solubility and stability in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory diseases and viral infections. Another direction is to optimize its pharmacokinetics and toxicity profiles for clinical trials. Additionally, the combination of this compound with other inhibitors or chemotherapeutic agents may enhance its efficacy and reduce drug resistance. Finally, the development of this compound analogs or derivatives may improve its solubility and stability in aqueous solutions, and enhance its potency and selectivity.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. In Alzheimer's disease research, this compound has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In diabetes research, this compound has been demonstrated to enhance insulin sensitivity and glucose uptake in adipocytes.
Propiedades
IUPAC Name |
4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-17-23(33-25(26-17)19-5-3-2-4-6-19)24(31)27-20-9-7-18(8-10-20)21-11-12-22(29-28-21)30-13-15-32-16-14-30/h2-12H,13-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGXRASRLELRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3309252.png)
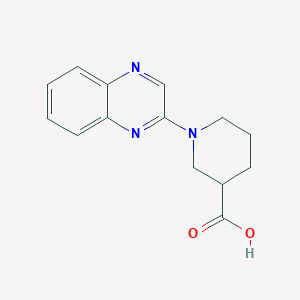
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B3309269.png)

![N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B3309282.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309289.png)
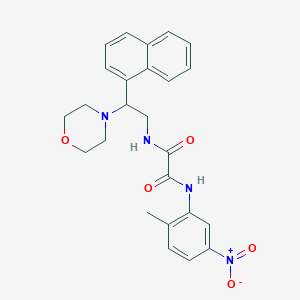
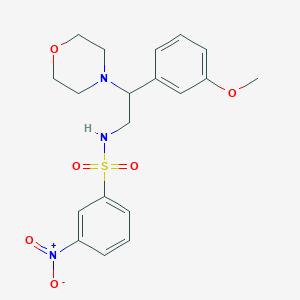
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3309305.png)

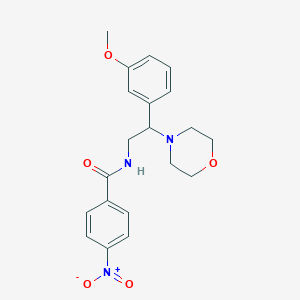
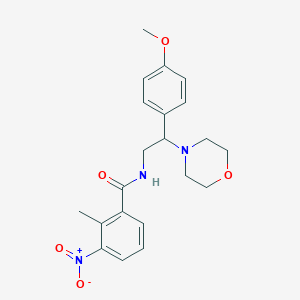
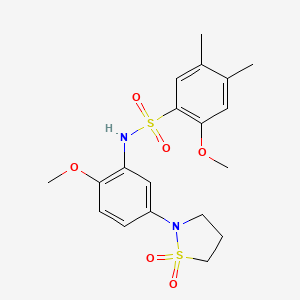
![N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3309353.png)